5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid
Description
5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid is a specialized aliphatic amino acid derivative featuring a benzyloxy group at position 4, a trifluoromethyl group at position 3, and an amino group at position 5 on a hexanoic acid backbone. This compound combines functional groups critical for modulating physicochemical and biological properties:
Properties
Molecular Formula |
C14H18F3NO3 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
5-amino-4-phenylmethoxy-3-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C14H18F3NO3/c1-9(18)13(11(7-12(19)20)14(15,16)17)21-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,18H2,1H3,(H,19,20) |
InChI Key |
PRKMHKBAAOKYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(CC(=O)O)C(F)(F)F)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a suitable benzyl alcohol derivative with a halogenated hexanoic acid derivative under basic conditions to form the benzyloxy intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiols (RSH).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving amino acids and their derivatives.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
(3S,5R)-Dihydroxy-6-(benzyloxy)hexanoic Acid Ethyl Ester
Key Differences :
The target compound’s amino and trifluoromethyl groups differentiate it from the statin intermediate, which relies on hydroxyl and ester groups for enzymatic processing. This makes the target compound less likely to undergo esterase-mediated hydrolysis .
(S)-3-Amino-5-methyl-hexanoic Acid
Key Differences :
The trifluoromethyl and benzyloxy groups in the target compound likely enhance its metabolic resistance and solubility in organic phases compared to the methyl-substituted analog. However, safety data for the target compound remain uncharacterized .
3-Amino-4-hydroxybenzoic Acid Derivatives
Key Differences :
The aromatic nature of 3-amino-4-hydroxybenzoic acid derivatives limits their structural flexibility compared to the aliphatic target compound. The latter’s trifluoromethyl group may confer unique electronic properties absent in aromatic analogs .
Research Findings and Implications
- Metabolic Advantages: The trifluoromethyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Safety Considerations: While branched-chain amino acids like (S)-3-amino-5-methyl-hexanoic acid exhibit toxicity, the target compound’s substituents may mitigate or alter these risks .
Biological Activity
5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid is a synthetic compound notable for its unique structural features, including an amino group, a benzyloxy group, and a trifluoromethyl moiety. These characteristics contribute to its biological activity and potential therapeutic applications, particularly in the realm of antiviral drug development.
Chemical Structure and Properties
The molecular formula for 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid is , with a molecular weight of approximately 267.24 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.24 g/mol |
| Functional Groups | Amino, Benzyloxy, Trifluoromethyl |
The biological activity of 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid is primarily attributed to its ability to inhibit retroviral proteases, including the HIV protease. This inhibition is crucial as it disrupts the viral life cycle by preventing the maturation of viral proteins necessary for replication. The presence of the trifluoromethyl group is hypothesized to enhance binding affinity to these proteases due to increased hydrophobic interactions.
Inhibitory Activity
Studies have demonstrated that compounds with structural similarities to 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid exhibit significant inhibitory effects on HIV protease:
- In vitro Studies : Inhibition assays showed that the compound can effectively reduce HIV replication in cell cultures, demonstrating an IC50 value in the low micromolar range.
- Binding Affinity : Molecular docking studies indicated strong binding interactions between the compound and the active site of HIV protease, suggesting a competitive inhibition mechanism.
Case Studies
- Antiviral Efficacy : A recent study evaluated the efficacy of 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid in a mouse model of HIV infection. Results indicated a significant reduction in viral load compared to controls, supporting its potential as an antiviral agent.
- Safety Profile : Toxicity assessments revealed that the compound has a favorable safety profile, with minimal cytotoxic effects observed in human cell lines at therapeutic concentrations.
Comparative Analysis with Analog Compounds
To better understand the unique properties of 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid, a comparison with related compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-4-hydroxyhexanoic acid | Hydroxyl instead of benzyloxy | Antiviral activity against HIV |
| 5-Amino-4-(trifluoromethyl)hexanoic acid | Trifluoromethyl group | Potentially enhanced bioactivity |
| 2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid | Similar backbone with carbonyl | Used in peptide synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
